molecular formula C20H25FN2O2S B2911254 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine CAS No. 496019-93-3

1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

Cat. No. B2911254
CAS RN: 496019-93-3
M. Wt: 376.49
InChI Key: MJMMDGHZFZSDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a unique chemical structure, making it a valuable tool in various fields of research.

Mechanism of Action

1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine acts as an allosteric modulator of proteins by binding to specific sites on the protein. This binding induces conformational changes in the protein, leading to changes in its activity or function. 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has been shown to bind to various proteins, including GPCRs, ion channels, and transporters.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has been shown to have a range of biochemical and physiological effects on different proteins. It has been shown to increase the activity of some GPCRs, while decreasing the activity of others. 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has also been shown to affect the gating of ion channels, leading to changes in ion flux. In addition, 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has been shown to affect the transport of certain molecules across cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific proteins. This allows researchers to study the function and regulation of these proteins in a more precise manner. However, one limitation of using 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is that its effects on different proteins can be variable and difficult to predict. In addition, 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine in scientific research. One area of interest is the development of more selective 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine analogs that can target specific proteins with greater precision. Another direction is the use of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine in the development of new drugs that target GPCRs, ion channels, or transporters. 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine may also have potential applications in the study of neurological disorders, as many of these disorders are associated with dysregulation of ion channels and transporters. Overall, 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a valuable tool in scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 2-fluoroaniline to yield 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine. The synthesis of 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a relatively simple and efficient process, making it readily available for scientific research.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It has been used to study the activity of G protein-coupled receptors (GPCRs), which are important targets for drug development. 1-(2-Fluorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has also been used to study the function of ion channels and transporters, which play important roles in cellular signaling and homeostasis.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S/c1-14-13-15(2)17(4)20(16(14)3)26(24,25)23-11-9-22(10-12-23)19-8-6-5-7-18(19)21/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMMDGHZFZSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

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